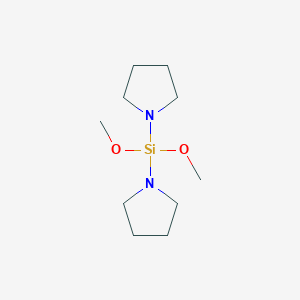

Pyrrolidine, 1,1'-(dimethoxysilylene)bis-

Description

Pyrrolidine, 1,1'-(dimethoxysilylene)bis- (CAS: 180536-06-5) is a silicon-containing bis-pyrrolidine derivative characterized by two pyrrolidine rings connected via a dimethoxysilylene (-Si(OCH₃)₂-) linker. This compound is structurally notable for its silicon-based bridge, which imparts unique chemical and physical properties. It is commonly used as a silane coupling agent in materials science, leveraging the reactivity of silicon to enhance adhesion between organic and inorganic surfaces .

Properties

IUPAC Name |

dimethoxy(dipyrrolidin-1-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSPRFRFGPAESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](N1CCCC1)(N2CCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452645 | |

| Record name | Pyrrolidine, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180536-08-7 | |

| Record name | Pyrrolidine, 1,1'-(dimethoxysilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- can be synthesized through the reaction of pyrrolidine with dichlorodimethylsilane under anhydrous and oxygen-free conditions. The reaction typically involves the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1,1’-(dimethoxysilylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: Various substituted pyrrolidine-silane compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrrolidine, 1,1’-(dimethoxysilylene)bis- involves its ability to interact with various molecular targets through its silicon and pyrrolidine groups. The compound can form stable bonds with other molecules, facilitating the formation of complex structures. This interaction is crucial in its role as a cross-linking agent and in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Hydrolysis Reactivity: Silicon-linked compounds (e.g., dimethoxysilylene derivatives) undergo hydrolysis to form silanol groups, critical for adhesion in materials science. Piperidine analogs exhibit slower hydrolysis than pyrrolidine due to reduced ring strain .

- Biological Activity : Alkyne-linked bis-pyrrolidines (e.g., Tremorine) show cholinergic effects, while pyridinium derivatives interact with enzymes like acetylcholinesterase .

- Thermal Properties : Sulfone and aromatic linkers (e.g., phenylene) enhance thermal stability compared to alkyne or silicon bridges .

Biological Activity

Pyrrolidine, 1,1'-(dimethoxysilylene)bis- (C10H22N2Si) is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Pyrrolidine, 1,1'-(dimethoxysilylene)bis- is characterized by its unique silylene linkage and pyrrolidine rings. The molecular structure can influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H22N2Si |

| Molecular Weight | 198.37 g/mol |

| CAS Number | Not specified |

| Chemical Structure | Chemical Structure |

Biological Activities

Research indicates that Pyrrolidine, 1,1'-(dimethoxysilylene)bis- exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

- Antioxidant Activity : The presence of the dimethoxysilylene group suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

- Neuroprotective Effects : Preliminary studies suggest that pyrrolidine derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

The biological activity of Pyrrolidine, 1,1'-(dimethoxysilylene)bis- is likely mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes, influencing signaling pathways related to inflammation and apoptosis.

- Modulation of Oxidative Stress : By acting as an antioxidant, it may reduce oxidative damage in cells, promoting cellular health and longevity .

Case Studies

- Study on Antimicrobial Activity : A study conducted on similar silylene compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance efficacy .

- Neuroprotective Study : Research involving pyrrolidine derivatives showed promising results in protecting neuronal cells from apoptosis induced by oxidative stress. The study highlighted the importance of the dimethoxysilylene group in enhancing neuroprotective effects .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic doses; however, further investigations are needed to establish a complete safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.